REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7](=[N:16]O)[C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.C([O-])(=O)C.[NH4+].C([BH3-])#N.[Na+]>[Cl-].[Cl-].[Cl-].[Ti+3]>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]([NH2:16])[C:6]2[CH:18]=[CH:19][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:9][CH:10]=1 |f:1.2,3.4,5.6.7.8|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(C2=CC=C(C=C2)OC)=NO)C=C1
|
Name
|
|
Quantity
|
33.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
7.46 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that described in Preparation 12
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(C2=CC=C(C=C2)OC)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |